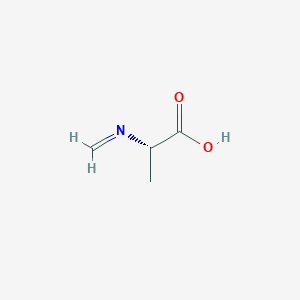

N-Methylidene-L-alanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylideneamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3(5-2)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJJOBBYFWSBOI-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717754 | |

| Record name | N-Methylidene-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88133-81-7 | |

| Record name | N-Methylidene-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methylidene-L-alanine chemical properties and structure

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of N-Methylidene-L-alanine. It is intended for researchers, scientists, and drug development professionals interested in the application of this non-proteinogenic amino acid.

Core Chemical Properties and Structure

This compound, a derivative of the proteinogenic amino acid L-alanine, possesses unique characteristics owing to the substitution of a hydrogen atom with a methyl group on the alpha-amino group. This modification significantly influences its chemical behavior and biological activity.

Structural Identifiers

The structure of this compound can be represented by various standard chemical identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-(methylamino)propanoic acid[1] |

| SMILES | CN--INVALID-LINK--C(O)=O[2] |

| InChI | 1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1[1] |

| InChIKey | GDFAOVXKHJXLEI-VKHMYHEASA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Please note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Melting Point | 315-317 °C (decomposes) | ChemicalBook |

| Boiling Point (Predicted) | 190.1 ± 23.0 °C | ChemicalBook |

| pKa (Predicted) | 2.32 ± 0.10 | ChemicalBook |

| Appearance | White to off-white powder | ChemicalBook |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through both chemical and biocatalytic methods. Each approach offers distinct advantages in terms of stereoselectivity, yield, and environmental impact.

Chemical Synthesis: Reductive Amination of Pyruvic Acid

This method involves the reaction of a keto acid (pyruvic acid) with an amine (methylamine) in the presence of a reducing agent.

Methodology:

-

Imine Formation: Pyruvic acid is reacted with methylamine to form an intermediate imine. This reaction is typically carried out in a suitable solvent such as methanol.

-

Reduction: The imine is then reduced to the corresponding amine. A common reducing agent for this step is sodium borohydride (NaBH4).[3] The use of sodium cyanoborohydride (NaBH3CN) can also be employed as it selectively reduces imines in the presence of ketones.

-

Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve adjusting the pH, extraction with an organic solvent, and subsequent purification of the final product, for instance, through recrystallization.

Experimental Workflow: Reductive Amination

Caption: General workflow for the synthesis of this compound via reductive amination.

Chemical Synthesis: N-methylation of L-alanine

This approach involves the direct methylation of the amino group of L-alanine. To achieve selective mono-methylation and avoid over-methylation, a protecting group strategy is often employed.

Methodology:

-

Protection of the Amino Group: The α-amino group of L-alanine is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group.[4]

-

Methylation: The protected L-alanine is then treated with a methylating agent, such as methyl iodide, in the presence of a base.

-

Deprotection: The protecting group is subsequently removed to yield this compound. The choice of deprotection conditions depends on the protecting group used.

-

Purification: The final product is purified from the reaction mixture using standard techniques like chromatography or recrystallization.

Experimental Workflow: N-methylation of L-alanine

Caption: General workflow for the synthesis of this compound via N-methylation of L-alanine.

Biocatalytic Synthesis

A highly stereoselective method for the synthesis of this compound utilizes the enzyme N-methyl-L-amino acid dehydrogenase (NMAADH).[5] This biocatalytic approach offers a greener alternative to chemical synthesis.

Methodology:

-

Reaction Setup: The reaction is typically carried out in an aqueous buffer at a controlled pH. The key components are:

-

Substrate: Pyruvic acid

-

Amine Source: Methylamine

-

Enzyme: N-methyl-L-amino acid dehydrogenase (often from Pseudomonas putida)

-

Cofactor: NADPH for the reductive step.[6]

-

-

Enzymatic Conversion: The enzyme catalyzes the reductive amination of pyruvate with methylamine to stereoselectively produce this compound.

-

Product Isolation: After the reaction is complete, the enzyme is typically removed (e.g., by denaturation and centrifugation), and the product is isolated from the reaction mixture. This may involve techniques such as ion-exchange chromatography.

Experimental Workflow: Biocatalytic Synthesis

Caption: General workflow for the biocatalytic synthesis of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the structurally similar compound beta-N-methylamino-L-alanine (BMAA) provides valuable insights. BMAA has been shown to act as an agonist at metabotropic glutamate receptors and to affect N-methyl-D-aspartate (NMDA) receptors.[7][8] This suggests that this compound may also interact with the glutamatergic system, a key neurotransmitter system in the central nervous system.

Hypothetical Glutamatergic Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound could act on glutamate receptors, leading to downstream cellular effects. This proposed pathway is based on the known actions of the related compound BMAA.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling cascade initiated by this compound at glutamate receptors.

This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its biological roles and potential therapeutic applications.

References

- 1. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-メチル-L-アラニン ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Methyl-L-alanine | 3913-67-5 | Benchchem [benchchem.com]

- 5. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The physiological effect of ingested β-N-methylamino-L-alanine on a glutamatergic synapse in an in vivo preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Methyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-L-alanine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals and a significant compound in peptide modification. Its incorporation into peptides can enhance metabolic stability, improve membrane permeability, and modulate biological activity. This technical guide provides an in-depth overview of the primary synthetic routes to N-Methyl-L-alanine from L-alanine, including chemical and enzymatic methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Chemical Synthesis Methodologies

The chemical synthesis of N-Methyl-L-alanine from L-alanine can be achieved through several distinct pathways. The primary methods include direct methylation of protected L-alanine, reductive amination of a keto acid precursor, and nucleophilic substitution using an α-halo acid.

Direct N-Methylation of L-alanine

Direct methylation of the amino group of L-alanine requires the protection of both the amino and carboxylic acid functionalities to prevent side reactions such as over-methylation and esterification.[1] A common strategy involves the use of a benzyloxycarbonyl (Cbz) protecting group for the amine and subsequent methylation using a methylating agent like methyl iodide.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

-

Dissolve L-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution concurrently in separate dropping funnels over a period of 1-2 hours, maintaining the pH between 9 and 10.

-

After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid, resulting in the precipitation of the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-alanine.

Step 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine

-

Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add methyl iodide (CH₃I, 2.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of N-Benzyloxycarbonyl-N-methyl-L-alanine

-

Dissolve the N-methylated and protected alanine from the previous step in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield N-Methyl-L-alanine.

Reductive Amination of Pyruvate

Reductive amination is a powerful method for the formation of amines. In this approach, a keto acid precursor, pyruvic acid (or its salt, pyruvate), reacts with methylamine to form an intermediate imine, which is then reduced in situ to yield N-Methyl-L-alanine.[2] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its selectivity for the imine over the ketone.[3][4]

-

Dissolve sodium pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) in a suitable buffer (e.g., phosphate buffer, pH 7-8) or an aqueous methanol solution.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for 24-48 hours, monitoring the progress by a suitable analytical technique (e.g., NMR or LC-MS).

-

Acidify the reaction mixture with dilute HCl to decompose any remaining borohydride.

-

Purify the product using ion-exchange chromatography.

Synthesis from α-Bromopropionic Acid

This method involves the nucleophilic substitution of bromide from 2-bromopropanoic acid with methylamine. This is an adaptation of the classical Strecker synthesis of amino acids.[5][6] While effective, this method often results in a racemic mixture of N-methyl-alanine.

-

Slowly add 2-bromopropanoic acid (1.0 eq) to a cold (0-4 °C) concentrated aqueous solution of methylamine (a large excess, e.g., >20 eq).

-

Allow the reaction mixture to stand at room temperature for several days (e.g., 4 days).[5]

-

Concentrate the solution under reduced pressure.

-

Dissolve the residue in a minimal amount of hot water and precipitate the product by adding a large volume of methanol.

-

Cool the mixture to induce crystallization.

-

Filter the crystals, wash with cold methanol and then ether, and dry to obtain N-methyl-DL-alanine.

Enzymatic and Fermentative Synthesis

Biocatalytic methods offer high stereoselectivity and milder reaction conditions compared to classical chemical synthesis. The key enzyme in the biosynthesis of N-Methyl-L-alanine is N-methyl-L-amino acid dehydrogenase (NMAADH).[7]

Enzymatic Synthesis using N-methyl-L-amino acid dehydrogenase

NMAADH from Pseudomonas putida catalyzes the reductive amination of pyruvate with methylamine, utilizing NADPH as a cofactor.[5][8]

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 8.2-8.6), pyruvate (e.g., 15 mM), methylamine (e.g., 75 mM), and NADPH (e.g., 0.2 mM).

-

Initiate the reaction by adding a purified preparation of N-methyl-L-amino acid dehydrogenase.

-

Monitor the reaction progress by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Quantify the N-Methyl-L-alanine produced using HPLC or an amino acid analyzer.

Whole-Cell Biocatalysis

A highly efficient method for the production of N-Methyl-L-alanine involves the use of a whole-cell biocatalyst. Engineered Corynebacterium glutamicum expressing the NMAADH gene from Pseudomonas putida has been successfully used for the fermentative production of N-Methyl-L-alanine from glucose.[7][9]

-

Cultivate the engineered C. glutamicum strain in a suitable growth medium.

-

Transfer the culture to a production medium containing glucose as a carbon source and methylamine as the nitrogen source for the methylation.

-

Conduct the fermentation in a fed-batch mode to maintain optimal concentrations of glucose and methylamine.

-

Monitor the production of N-Methyl-L-alanine in the culture supernatant by HPLC.

-

Upon completion of the fermentation, separate the cells from the broth and purify N-Methyl-L-alanine from the supernatant, for example, by ion-exchange chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Chemical Synthesis of N-Methyl-L-alanine

| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric Purity | Reference(s) |

| Direct N-Methylation | L-alanine | Cbz-Cl, NaH, CH₃I, Pd/C, H₂ | Good to High | High (low racemization) | [10] |

| Reductive Amination | Pyruvic acid | Methylamine, NaBH₃CN | Moderate to Good | Racemic (unless chiral catalyst is used) | [2] |

| From α-Bromopropionic Acid | 2-Bromopropanoic acid | Methylamine | 65-70% (analogous reaction) | Racemic | [5][6] |

Table 2: Enzymatic/Fermentative Synthesis of N-Methyl-L-alanine

| Method | Biocatalyst | Substrates | Product Titer | Yield | Enantiomeric Purity | Reference(s) |

| Whole-Cell Biocatalysis | Recombinant C. glutamicum | Glucose, Methylamine | 31.7 g/L | 0.71 g/g glucose | High (L-isomer) | [7][9] |

Purification and Characterization

Purification

N-Methyl-L-alanine can be purified from the reaction mixture using ion-exchange chromatography.[1][11] The crude product is loaded onto a cation-exchange resin (e.g., Dowex 50-X4) in its H⁺ form. After washing away uncharged and anionic impurities, the amino acid is eluted with a dilute base, such as aqueous ammonia.

Characterization

The identity and purity of the synthesized N-Methyl-L-alanine can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of N-Methyl-L-alanine (103.12 g/mol ) should be observed.[1][13]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxyl and amino groups should be present.[1]

-

Thin Layer Chromatography (TLC): The purity can be assessed by TLC, often with visualization using ninhydrin, which gives a characteristic color with secondary amines.

Visualizations

The following diagrams illustrate the key synthetic pathways.

References

- 1. journals.co.za [journals.co.za]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

- 11. 193.16.218.141 [193.16.218.141]

- 12. N-Methyl-L-alanine(3913-67-5) 13C NMR [m.chemicalbook.com]

- 13. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical and Physiological Actions of N-Methyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid characterized by a methyl group on the α-nitrogen atom. This structural modification imparts unique physicochemical properties that distinguish it from its parent amino acid, alanine, leading to a range of biochemical and physiological actions. This technical guide provides a comprehensive overview of the current understanding of N-Methyl-DL-alanine, focusing on its applications in peptide synthesis, its role in studying amino acid transport, and its metabolic effects. The document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key concepts to support further research and development in this area. It is crucial to distinguish N-Methyl-DL-alanine from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), as their biological activities are markedly different.

Biochemical Properties and Actions

N-Methyl-DL-alanine's primary biochemical significance lies in its utility as a building block for modifying peptides and as a probe for studying metabolic processes.

Peptide Synthesis and Conformational Effects

The incorporation of N-Methyl-DL-alanine into peptide chains is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[1] N-methylation alters the peptide backbone, which can lead to:

-

Increased Proteolytic Stability: The steric hindrance provided by the N-methyl group can protect the adjacent peptide bond from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]

-

Enhanced Lipophilicity: The addition of a methyl group increases the hydrophobicity of the peptide, which can improve its membrane permeability and oral bioavailability.

-

Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and improve receptor binding affinity and selectivity.

The stereochemistry of the N-methylated alanine residue significantly impacts receptor binding. For example, the substitution of proline with N-Methyl-L-alanine or N-Methyl-D-alanine in endomorphin-2 (EM-2) analogues has distinct effects on their affinity for µ and δ opioid receptors.[1]

Table 1: Effect of N-Methyl-alanine Isomers on the Binding Affinity of Endomorphin-2 (EM-2) Analogues to Opioid Receptors [1]

| Compound | µ-Receptor Binding Affinity (Ki, nM) | δ-Receptor Binding Affinity (Ki, nM) |

| Endomorphin-2 (Parent Compound) | 0.34 | 14.7 |

| [NMeAla²]EM-2 | 1.23 | 28.5 |

| [D-NMeAla²]EM-2 | 4.68 | 123 |

A lower Ki value indicates a higher binding affinity.

Metabolic Effects

N-Methyl-DL-alanine has been shown to influence cellular metabolism, particularly lipid metabolism.

-

Inhibition of Fatty Acid Synthase (FAS): It has been reported to inhibit the production of cycloleucin A by acting as an inhibitor of fatty acid synthase (FAS), a key enzyme in de novo fatty acid synthesis.[2]

-

Inhibition of Carnitine Palmitoyltransferase I (CPT I): At physiological concentrations, N-Methyl-DL-alanine can inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I (CPT I). This can lead to an accumulation of lipids in the liver.[2]

Physiological Actions

The physiological actions of N-Methyl-DL-alanine are primarily related to its interaction with amino acid transport systems and its potential as a biomarker.

Amino Acid Transport

Due to its structural similarity to natural amino acids, N-Methyl-DL-alanine is a valuable tool for studying the specificity and kinetics of various amino acid transporter systems.[1] It has been used in studies of amino acid efflux and trans-stimulation , a phenomenon where the presence of an extracellular substrate stimulates the efflux of an intracellular substrate via a transporter.[3]

Potential as a Neurological Biomarker

Recent metabolomic studies have identified N-Methyl-DL-alanine as a potential biomarker for neurological conditions such as migraines. Lower levels of N-Methyl-DL-alanine, along with other metabolites, have been observed in migraine patients, suggesting a possible role in the pathophysiology of the condition.[1]

Distinction from β-N-methylamino-L-alanine (BMAA)

It is critical to differentiate N-Methyl-DL-alanine (an α-amino acid) from its isomer, β-N-methylamino-L-alanine (BMAA, a β-amino acid). BMAA is a known neurotoxin implicated in neurodegenerative diseases. BMAA exerts its toxicity through mechanisms that have not been demonstrated for N-Methyl-DL-alanine, including:

-

Excitotoxicity: BMAA is an agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate 5 (mGluR5) receptors.

-

Protein Misfolding: BMAA can be misincorporated into proteins in place of L-serine.

The biochemical and physiological actions described in this document pertain specifically to N-Methyl-DL-alanine.

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing N-Methyl-DL-alanine are not extensively published. However, based on established methodologies for similar compounds, the following sections outline the general procedures for key experiments.

Solid-Phase Peptide Synthesis (SPPS) with N-Methyl-DL-alanine

This protocol describes the general workflow for incorporating N-Methyl-DL-alanine into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

Fmoc-N-Methyl-DL-alanine

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HATU, HCTU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: Activate the carboxyl group of Fmoc-N-Methyl-DL-alanine with a coupling reagent and a base in DMF.

-

Coupling: Add the activated Fmoc-N-Methyl-DL-alanine solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Amino Acid Transport Assay (Trans-stimulation)

This protocol provides a general framework for a trans-stimulation assay to study the effect of extracellular N-Methyl-DL-alanine on the efflux of a pre-loaded radiolabeled amino acid from cultured cells.

Materials:

-

Cultured cells expressing the transporter of interest

-

Radiolabeled amino acid (e.g., ³H-Leucine)

-

N-Methyl-DL-alanine

-

Uptake buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate cells in a multi-well format and grow to confluency.

-

Loading: Incubate the cells with a known concentration of a radiolabeled amino acid in uptake buffer to allow for intracellular accumulation.

-

Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

-

Efflux Initiation: Add uptake buffer containing either vehicle (control) or varying concentrations of N-Methyl-DL-alanine to the cells.

-

Sampling: At designated time points, collect the extracellular buffer.

-

Cell Lysis: At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

-

Quantification: Measure the radioactivity in the collected buffer and cell lysates using a scintillation counter.

-

Analysis: Calculate the rate of efflux and determine the extent of trans-stimulation by N-Methyl-DL-alanine.

Signaling Pathways

Currently, there is a lack of direct evidence elucidating the specific intracellular signaling pathways that are modulated by N-Methyl-DL-alanine. While its metabolic effects on FAS and CPT I are known, the upstream and downstream signaling events associated with these interactions have not been fully characterized. Future research is needed to explore potential interactions with cell surface receptors and subsequent second messenger systems.

Conclusion

N-Methyl-DL-alanine is a versatile tool in biochemical and pharmacological research. Its primary applications are in the modification of peptides to improve their therapeutic potential and in the investigation of amino acid transport systems. Its metabolic effects, particularly the inhibition of key enzymes in lipid metabolism, warrant further investigation to understand their physiological relevance and potential for therapeutic intervention. A critical consideration for researchers is to clearly distinguish N-Methyl-DL-alanine from the neurotoxin BMAA. The continued exploration of the biochemical and physiological actions of N-Methyl-DL-alanine holds promise for advancing our understanding of cellular processes and for the development of novel therapeutics.

References

The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of an amino acid, is a subtle yet profound post-translational or synthetic modification that significantly impacts the biological activity and pharmacokinetic properties of peptides and proteins. This modification, found in a diverse range of organisms from bacteria to humans, plays a crucial role in regulating protein function, stability, and cellular signaling. For drug development professionals, the strategic incorporation of N-methylated amino acids into therapeutic peptides has emerged as a powerful tool to enhance their efficacy, bioavailability, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the biological roles of N-methylated amino acids, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Biological Roles of N-Methylated Amino Acids

The introduction of a methyl group on the amide nitrogen of a peptide backbone instigates a cascade of structural and functional alterations, profoundly influencing the molecule's behavior in a biological milieu.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases. The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from proteolytic cleavage, thereby extending the in-vivo half-life of peptide-based therapeutics.

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cellular membranes. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, facilitating its passive diffusion across the lipid bilayer of cell membranes. This improved cellular uptake is critical for peptides that target intracellular components and for enhancing oral bioavailability. Reports have shown that peptides rich in N-methyl phenylalanine can passively diffuse across the blood-brain barrier.

Conformational Control and Receptor Selectivity

The restricted rotation around the N-Cα bond imposed by the N-methyl group reduces the conformational flexibility of the peptide backbone. This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. In some instances, N-methylation can even convert a receptor agonist into an antagonist.

Modulation of Protein-Protein Interactions and Gene Regulation

In nature, N-methylation of amino acids within proteins, particularly histones, is a key epigenetic modification that regulates gene expression. Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to lysine and arginine residues of histone tails, creating binding sites for other proteins that, in turn, modulate chromatin structure and gene transcription. The degree of methylation (mono-, di-, or tri-methylation) and the specific residue methylated determine whether gene expression is activated or repressed.

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from studies comparing the properties of N-methylated and their non-methylated peptide counterparts.

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides in Mouse Plasma

| Peptide | Position of N-Methylation | Percentage Remaining after 80 min in Mouse Plasma |

| R1 (Native) | - | < 10% |

| R1-N-Me-1 | Position 1 | ~40% |

| R1-N-Me-8 | Position 8 | ~60% |

| R1-N-Me-1,8 | Positions 1 and 8 | > 90% |

(Data sourced from a study on a 20-residue peptide inhibitor of malaria invasion, where "R1" is the native peptide. The stability was assessed by incubating the peptides in whole mouse plasma at 37°C and quantifying the remaining peptide by reversed-phase HPLC)

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

Objective: To synthesize a peptide containing one or more N-methylated amino acid residues using manual or automated solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected N-methylated amino acids

-

Rink Amide MBHA resin or other suitable solid support

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

-

HPLC grade acetonitrile and water

-

Lyophilizer

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and shake for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the coupling solution to the resin and shake for 1-2 hours.

-

To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

N-Methylated Amino Acid Coupling:

-

Coupling of N-methylated amino acids is often slower and requires stronger coupling reagents and longer reaction times.

-

Dissolve the Fmoc-N-methyl-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activate for 5-10 minutes before adding to the resin.

-

Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.

-

Monitor the coupling using a chloranil test, as the Kaiser test is not suitable for secondary amines.

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

-

Purification and Analysis:

-

Dry the crude peptide pellet.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using preparative reverse-phase HPLC.

-

Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity.

-

Lyophilize the pure peptide fractions.

-

Analysis of N-Methylated Peptides by MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of a synthesized N-methylated peptide.

Materials:

-

Purified N-methylated peptide

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

-

Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Protocol:

-

Sample Preparation:

-

Prepare a saturated solution of the MALDI matrix in the matrix solvent.

-

Prepare a 1 mg/mL solution of the purified peptide in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

-

Spotting the Sample:

-

On the MALDI target plate, spot 1 µL of the matrix solution.

-

Immediately add 1 µL of the peptide solution to the matrix spot and mix gently by pipetting up and down.

-

Allow the spot to air dry completely (the "dried droplet" method).

-

-

Mass Spectrometry Analysis:

-

Load the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range for the expected peptide.

-

Calibrate the instrument using a standard peptide mixture.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the peptide from the acquired spectrum.

-

Compare the experimental mass with the theoretical mass of the N-methylated peptide to confirm its identity. A difference of 14 Da per methylation compared to the non-methylated analogue is expected.

-

Signaling Pathways Involving N-Methylation

N-methylation is a critical modification in several key cellular signaling pathways. The following diagrams, in DOT language, illustrate the role of N-methylation in histone modification and its impact on gene regulation.

Histone Lysine Methylation and Gene Regulation

Caption: Histone lysine methylation pathway regulating gene expression.

Experimental Workflow for Studying N-Methylated Peptides

Caption: A typical experimental workflow for the study of N-methylated peptides.

Conclusion

N-methylated amino acids represent a versatile and powerful tool in the arsenal of researchers and drug development professionals. Their ability to confer enhanced stability, permeability, and conformational rigidity to peptides makes them invaluable for the design of next-generation therapeutics. Furthermore, understanding the endogenous roles of N-methylation in critical cellular processes, such as epigenetic regulation, opens up new avenues for therapeutic intervention. The methodologies and data presented in this guide provide a solid foundation for the exploration and application of N-methylated amino acids in both basic research and pharmaceutical development.

N-Methyl-L-alanine: A Comprehensive Technical Overview

Introduction

N-Methyl-L-alanine (NMA) is a non-proteinogenic α-amino acid, a derivative of the common amino acid L-alanine where a methyl group is substituted for one of the hydrogen atoms on the α-amino group. This structural modification significantly alters its physicochemical properties compared to L-alanine, including its polarity, size, and hydrogen-bonding capabilities.[1] These changes influence its interactions with biological systems, making it a molecule of interest in diverse research fields, including peptide chemistry, drug design, and metabolic studies.[1][2][3] This document provides a detailed technical guide on the core molecular properties, experimental protocols, and relevant biochemical pathways of N-Methyl-L-alanine.

Molecular Data and Properties

The fundamental molecular characteristics of N-Methyl-L-alanine are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | PubChem[4], NIST[5][6] |

| Molecular Weight | 103.12 g/mol | PubChem[4], Sigma-Aldrich[7] |

| Monoisotopic Mass | 103.063328530 Da | PubChem[4] |

| IUPAC Name | (2S)-2-(methylamino)propanoic acid | PubChem[4] |

| CAS Registry Number | 3913-67-5 | NIST[5][6], Sigma-Aldrich[7] |

| Synonyms | N-Methylalanine, L-N-Methylalanine | PubChem[4], NIST[5][6] |

Experimental Protocols

The synthesis and analysis of N-Methyl-L-alanine can be achieved through various chemical and biocatalytic methods. The choice of protocol depends on factors such as required stereoselectivity, yield, and scalability.

Chemical Synthesis: N-methylation of L-alanine Precursors

A common strategy for synthesizing N-Methyl-L-alanine involves the methylation of a protected L-alanine derivative.

-

Objective: To chemically synthesize N-Methyl-L-alanine with control over stereochemistry.

-

Methodology:

-

Protection: The α-amino group of L-alanine is first protected to prevent unwanted side reactions. A common protecting group is benzyloxycarbonyl (Cbz).

-

Methylation: The protected L-alanine is then methylated. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

-

Deprotection: The protecting group is removed to yield the final N-Methyl-L-alanine product.[1]

-

-

Example Reaction: A related synthesis for N-acetyl-N-methyl-L-alanine involves dissolving the corresponding ester in a mixture of methanol and 1 N aqueous sodium hydroxide. After allowing the solution to stand for several hours, the methanol is removed under reduced pressure. The aqueous solution is then acidified and extracted with an organic solvent like ethyl acetate. The final product is recovered after drying and concentrating the extract.[8]

Biocatalytic Synthesis via Whole-Cell Biotransformation

Biocatalytic methods offer a highly stereoselective and environmentally friendly alternative to chemical synthesis.

-

Objective: To produce N-Methyl-L-alanine from simple sugars and methylamine using an engineered microorganism.

-

Methodology:

-

Biocatalyst Development: A production strain, such as Corynebacterium glutamicum, is engineered to overproduce a precursor like pyruvate. The gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from an organism like Pseudomonas putida is then heterologously expressed in this strain.[2][9]

-

Fermentation: The engineered whole-cell biocatalyst is cultivated in a fermentation medium containing a carbon source (e.g., glucose) and methylamine.[9]

-

Conversion: The NMAADH enzyme within the cells catalyzes the reductive methylamination of pyruvate using methylamine and a cofactor (e.g., NADPH) to stereospecifically form N-Methyl-L-alanine.[1][2]

-

Downstream Processing: The product is isolated from the fermentation broth and purified. This method has achieved titers of 31.7 g/L in fed-batch cultivations.[9]

-

Analytical Quantification: Mass Spectrometry

Mass spectrometry, coupled with chromatographic separation, is a primary technique for the detection and quantification of N-Methyl-L-alanine.

-

Objective: To identify and quantify N-Methyl-L-alanine in a complex sample matrix.

-

Methodology:

-

Sample Preparation: The sample is prepared and derivatized if necessary to improve chromatographic behavior and ionization efficiency.

-

Chromatographic Separation: The sample is injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system to separate N-Methyl-L-alanine from other components.

-

Mass Spectrometry (MS) Analysis: The eluent from the chromatograph is introduced into a mass spectrometer. The molecule is ionized (e.g., via Electron Ionization for GC-MS or Electrospray Ionization for LC-MS) and the resulting ions are separated based on their mass-to-charge ratio.

-

Detection: N-Methyl-L-alanine can be identified by its characteristic mass spectrum, including its molecular ion peak (e.g., [M+H]+ at m/z 104.07113 in LC-ESI-MS).[4] Quantification is achieved by comparing the signal intensity to that of a known standard.

-

Biochemical Pathway and Process Visualization

The enzymatic synthesis of N-Methyl-L-alanine from pyruvate and methylamine is a key biocatalytic pathway. The workflow illustrates the central role of the N-methyl-L-amino acid dehydrogenase enzyme in this stereospecific conversion.

Caption: Biocatalytic conversion of pyruvate to N-Methyl-L-alanine.

References

- 1. N-Methyl-L-alanine | 3913-67-5 | Benchchem [benchchem.com]

- 2. N-Methyl-DL-alanine | 600-21-5 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Alanine, N-methyl- [webbook.nist.gov]

- 6. L-Alanine, N-methyl- [webbook.nist.gov]

- 7. N-Methyl- L -alanine = 98.0 TLC 3913-67-5 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and natural occurrence of N-Methylidene-L-alanine

An In-depth Technical Guide to N-Methyl-L-alanine: Discovery, Occurrence, and Methodologies

This guide provides a comprehensive overview of N-Methyl-L-alanine, a non-proteinogenic amino acid, for researchers, scientists, and drug development professionals. It covers the compound's discovery, natural occurrence, synthesis, and analytical methods, with a focus on quantitative data and experimental protocols.

Introduction

N-Methyl-L-alanine is an alpha-amino acid that is structurally similar to the proteinogenic amino acid L-alanine, with the substitution of one of the amino hydrogen atoms with a methyl group. This modification significantly alters its chemical and physical properties, influencing its role in biological systems and its applications in peptide and drug development.

Discovery and Natural Occurrence

The discovery of N-Methyl-L-alanine in a natural source was first reported in the plant Dichapetalum cymosum, commonly known as gifblaar. It has also been identified as a constituent of the antibiotic Actinomycin Z, produced by Streptomyces fradiae, and has been detected in the fruit fly, Drosophila melanogaster.

Table 1: Natural Occurrence of N-Methyl-L-alanine

| Organism/Source | Part/Condition | Concentration/Presence |

| Dichapetalum cymosum (gifblaar) | Young Leaves | Up to 5.6% of dry weight |

| Old Leaves | 1.1% of dry weight | |

| Flowers | 4.5% of dry weight | |

| Rhizome Tips | 3.7% of dry weight | |

| Pericarp | 3.5% of dry weight | |

| Seed | 1.8% of dry weight | |

| Streptomyces fradiae | Fermentation product | Component of Actinomycin Z |

| Drosophila melanogaster | Whole organism | Detected |

Biosynthesis

The primary described biosynthetic pathway for N-Methyl-L-alanine involves the enzymatic reductive amination of pyruvate. This process is catalyzed by N-methylalanine dehydrogenase. A fermentative production process has been developed using a genetically engineered strain of Corynebacterium glutamicum.

Enzymatic Synthesis

The enzymatic synthesis of N-Methyl-L-alanine from pyruvate and methylamine is catalyzed by N-methylalanine dehydrogenase. The reaction requires a nicotinamide cofactor (NADPH).

Caption: Enzymatic synthesis of N-Methyl-L-alanine.

Fermentative Production Protocol (Corynebacterium glutamicum)

A whole-cell biocatalyst system using a pyruvate-overproducing strain of C. glutamicum expressing the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida has been developed for the fermentative production of N-Methyl-L-alanine.

Experimental Protocol:

-

Strain Cultivation: The engineered C. glutamicum strain is cultivated in a suitable minimal medium.

-

Fed-Batch Fermentation: A fed-batch cultivation strategy is employed. The initial batch phase is followed by a continuous feeding phase with a solution containing glucose and methylamine.

-

Process Monitoring: Key parameters such as cell density, substrate consumption (glucose), and product formation (N-Methyl-L-alanine) are monitored throughout the fermentation.

-

Harvesting and Extraction: Upon completion of the fermentation, the culture broth is harvested. The cells are separated from the supernatant, which contains the product.

-

Purification: N-Methyl-L-alanine is purified from the supernatant using methods such as ion-exchange chromatography.

Table 2: Fermentative Production of N-Methyl-L-alanine

| Parameter | Value |

| Organism | Corynebacterium glutamicum (engineered) |

| Substrates | Glucose, Methylamine |

| Titer | 31.7 g/L |

| Yield | 0.71 g of N-Methyl-L-alanine per g of glucose |

| Volumetric Productivity | 0.35 g/L/h |

Chemical Synthesis

Several chemical methods for the synthesis of N-Methyl-L-alanine have been reported. A common approach involves the N-methylation of L-alanine.

General Chemical Synthesis Workflow

Caption: General workflow for the chemical synthesis of N-Methyl-L-alanine.

Experimental Protocol (Illustrative Example):

-

Protection: The amino group of L-alanine is protected, for example, with a benzyloxycarbonyl (Cbz) group.

-

Methylation: The protected L-alanine is then methylated. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

-

Deprotection: The protecting group is removed to yield N-Methyl-L-alanine. For the Cbz group, this is typically done by hydrogenolysis.

-

Purification: The final product is purified by recrystallization or chromatography.

Analytical Methodologies

The detection and quantification of N-Methyl-L-alanine in biological and chemical samples are crucial for research and development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method.

HPLC-MS/MS Analysis Protocol

Sample Preparation:

-

Extraction: For biological samples, N-Methyl-L-alanine is extracted from the matrix, often using an acidic solution.

-

Purification: Solid-phase extraction (SPE) can be used to remove interfering substances.

-

Derivatization (Optional but common): To improve chromatographic retention and detection sensitivity, samples can be derivatized. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a suitable column (e.g., C18 for derivatized samples, HILIC for underivatized samples).

-

Mobile Phase: A gradient of aqueous and organic solvents, often containing a small amount of acid (e.g., formic acid).

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Table 3: Illustrative HPLC-MS/MS Parameters

| Parameter | Condition |

| HPLC | |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Precursor ion m/z -> Product ion m/z (specific to the derivatized or underivatized analyte) |

Biological Activity and Signaling Pathways

Direct evidence for the involvement of N-Methyl-L-alanine in specific signaling pathways is limited in the current scientific literature. Much of the research on N-methylated amino acids has focused on the neurotoxin β-N-methylamino-L-alanine (BMAA), a structural isomer of N-Methyl-L-alanine. BMAA has been shown to interact with glutamate receptors, including NMDA and metabotropic glutamate receptors. While it is plausible that N-Methyl-L-alanine could have some affinity for these or other receptors, this remains an area for further investigation.

Applications in Drug Development

The incorporation of N-Methyl-L-alanine into peptides is a key application in drug development. N-methylation can confer several advantageous properties to peptide-based drugs:

-

Increased Proteolytic Stability: The methyl group can sterically hinder the action of proteases, increasing the in vivo half-life of the peptide.

-

Conformational Constraint: N-methylation can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.

-

Improved Membrane Permeability: The increased lipophilicity resulting from N-methylation can enhance the ability of the peptide to cross cell membranes.

Solid-Phase Peptide Synthesis (SPPS) with N-Methyl-L-alanine

Protocol Overview:

-

Resin Preparation: A suitable solid support (resin) is prepared for peptide synthesis.

-

Coupling: The protected N-Methyl-L-alanine is activated and coupled to the growing peptide chain on the resin. Special coupling reagents (e.g., HATU, PyAOP) may be required to overcome the steric hindrance of the N-methyl group.

-

Deprotection: The protecting group on the newly added amino acid is removed to allow for the next coupling step.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

-

Purification and Analysis: The crude peptide is purified by HPLC and its identity confirmed by mass spectrometry.

Conclusion

N-Methyl-L-alanine is a non-proteinogenic amino acid with significant potential in the fields of biochemistry and drug development. While its natural occurrence is not widespread, methods for its synthesis, both biological and chemical, are well-established. Its primary application lies in the modification of peptides to enhance their therapeutic properties. Further research is needed to fully elucidate its potential biological roles and interactions with cellular signaling pathways.

Spectroscopic and Methodological Profile of N-Methyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of N-Methyl-L-alanine, a non-proteinogenic amino acid of significant interest in peptide chemistry and drug development. The inclusion of an N-methyl group can enhance the pharmacokinetic properties of peptides, such as improved metabolic stability and membrane permeability. This document compiles available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, details relevant experimental protocols, and presents a workflow for its incorporation in solid-phase peptide synthesis.

Spectroscopic Data of N-Methyl-L-alanine

The following sections summarize the key spectroscopic data for N-Methyl-L-alanine. While comprehensive peak lists for NMR and IR are not publicly available in raw format, data has been reported in various spectral databases.

Mass Spectrometry (MS)

Mass spectrometry data for N-Methyl-L-alanine is available from various sources, including the National Institute of Standards and Technology (NIST) and MassBank.[1][2] The data presented below was obtained via Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) Mass Spectrometry.[3]

| m/z | Relative Intensity (%) |

| 73 | 100.00 |

| 130 | 93.89 |

| 131 | 13.71 |

| 147 | 11.81 |

| 74 | 9.51 |

| Table 1: Key peaks from the GC-MS spectrum of a derivative of N-Methyl-L-alanine.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H and 13C NMR spectra for N-Methyl-L-alanine are available in spectral databases such as SpectraBase and ChemicalBook.[1][4] The expected chemical shifts are outlined below based on the molecular structure.

1H NMR

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~3.0 - 3.5 | Quartet (q) | ~7.0 |

| H-3 | ~1.3 - 1.5 | Doublet (d) | ~7.0 |

| N-CH3 | ~2.3 - 2.6 | Singlet (s) | - |

| N-H | Broad, variable | Singlet (s) | - |

| COOH | Broad, variable | Singlet (s) | - |

| Table 2: Predicted 1H NMR spectral data for N-Methyl-L-alanine. |

13C NMR

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (C=O) | ~175 - 180 |

| C-2 (CH) | ~55 - 60 |

| C-3 (CH3) | ~15 - 20 |

| N-CH3 | ~30 - 35 |

| Table 3: Predicted 13C NMR spectral data for N-Methyl-L-alanine. |

Infrared (IR) Spectroscopy

An FTIR spectrum for N-Methyl-DL-alanine, obtained using the mull technique, is available on PubChem.[5] The characteristic absorption bands are expected in the following regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| N-H (Amine) | Bending | 1550 - 1650 |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 |

| C-N (Amine) | Stretching | 1020 - 1250 |

| Table 4: Expected characteristic IR absorption bands for N-Methyl-L-alanine. |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of N-Methyl-L-alanine are not always published with the spectral data. The following are generalized yet detailed protocols for the analysis of amino acids using modern spectroscopic techniques.

NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

-

Sample Quantity : For 1H NMR, dissolve 5-25 mg of N-Methyl-L-alanine in approximately 0.6-0.8 mL of a deuterated solvent. For 13C NMR, a more concentrated solution is preferable, with as much sample as can be dissolved to achieve saturation.[6]

-

Solvent Selection : A suitable deuterated solvent must be chosen in which the analyte is soluble and which does not have signals that overlap with the analyte's signals. Common choices for amino acids include deuterium oxide (D2O), deuterated methanol (CD3OD), or deuterated dimethyl sulfoxide (DMSO-d6).[7]

-

Filtration : The solution should be free of any solid particles. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Final Volume : Ensure the sample volume in the NMR tube is at a height of at least 4.5 cm to allow for proper shimming of the magnetic field.[8]

FTIR Sample Preparation (ATR Technique)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum of a solid sample.

-

Crystal Cleaning : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application : Place a small amount of N-Methyl-L-alanine powder directly onto the ATR crystal.

-

Applying Pressure : Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition : Acquire the FTIR spectrum of the sample.

GC-MS Analysis with Derivatization

Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for GC-MS analysis.[9] A common method involves silylation.

-

Sample Preparation : A known quantity of N-Methyl-L-alanine is placed in a reaction vial and dried completely.

-

Derivatization : A silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the dried sample along with a suitable solvent like acetonitrile.[10]

-

Reaction : The vial is sealed and heated (e.g., at 70-100°C for a specified time) to allow the derivatization reaction to complete.

-

GC-MS Analysis : An aliquot of the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.

A generalized workflow for the identification of N-methylalanine using GC-MS and LC-MS/MS is presented below.[9]

Solid-Phase Peptide Synthesis (SPPS) Workflow

N-Methyl-L-alanine is frequently used in solid-phase peptide synthesis to create peptides with modified properties. The steric hindrance of the N-methyl group can make coupling reactions challenging. The following diagram illustrates a typical workflow for incorporating an N-methylated amino acid into a peptide chain using Fmoc/tBu chemistry.

References

- 1. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Alanine, N-methyl- [webbook.nist.gov]

- 3. massbank.eu [massbank.eu]

- 4. N-Methyl-L-alanine(3913-67-5) 13C NMR spectrum [chemicalbook.com]

- 5. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of N-Methyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-alanine is a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. Its incorporation into peptides can enhance proteolytic stability and modulate conformational properties, making it a valuable component in drug design.[1][2] This technical guide provides a comprehensive overview of the stability and degradation pathways of N-Methyl-L-alanine, addressing a critical need for researchers and drug development professionals. This document summarizes available quantitative data on its stability under various stress conditions, details its known enzymatic degradation pathways, and provides exemplary experimental protocols for its analysis.

Chemical Stability

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of N-Methyl-L-alanine is expected to vary with pH.

-

Acidic Conditions: In acidic solutions (e.g., 0.1 N to 1 N HCl), amino acids are generally stable, though prolonged exposure to harsh conditions (e.g., elevated temperatures) could potentially lead to racemization or other minor degradation.

-

Neutral Conditions: Near neutral pH, N-Methyl-L-alanine is expected to be relatively stable.

-

Alkaline Conditions: In alkaline solutions (e.g., 0.1 N to 1 N NaOH), amino acids can be more susceptible to degradation, including racemization and other reactions.

Table 1: Estimated Hydrolytic Stability of N-Methyl-L-alanine

| Condition | Reagent | Temperature | Expected Stability | Potential Degradation Products |

| Acidic | 0.1 N HCl | Ambient | High | D-N-Methyl-alanine (racemization) |

| Acidic | 1 N HCl | 60°C | Moderate | D-N-Methyl-alanine, other minor products |

| Neutral | Water | Ambient | High | Minimal degradation |

| Alkaline | 0.1 N NaOH | Ambient | Moderate | D-N-Methyl-alanine, potential deamination products |

| Alkaline | 1 N NaOH | 60°C | Low | D-N-Methyl-alanine, deamination products, others |

Oxidative Stability

Oxidative degradation can be a significant pathway for amino acids.

-

Hydrogen Peroxide: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) can lead to the oxidation of the amino group and the aliphatic side chain.[3] Potential products include the corresponding α-keto acid (pyruvic acid after demethylation) and other oxidized species.

Table 2: Estimated Oxidative Stability of N-Methyl-L-alanine

| Condition | Reagent | Temperature | Expected Stability | Potential Degradation Products |

| Oxidative | 3% H₂O₂ | Ambient | Moderate to Low | Pyruvic acid, Formaldehyde, L-Alanine, other oxidized species |

| Oxidative | 30% H₂O₂ | Ambient | Low | Extensive degradation to multiple products |

Thermal Stability

Thermal stability is crucial for determining appropriate storage and handling conditions. The thermal decomposition of L-alanine occurs at approximately 310°C.[4] N-Methyl-L-alanine is expected to have a comparable, though likely slightly lower, decomposition temperature due to the presence of the methyl group.

Table 3: Estimated Thermal and Photostability of N-Methyl-L-alanine

| Condition | Parameters | Expected Stability | Potential Degradation Products |

| Thermal (Solid) | 150°C, 6 hours | High | Minimal degradation expected |

| Thermal (Solution) | 80°C | Moderate | Racemization, deamination products |

| Photolytic (Solid) | ICH Q1B guidelines | Likely Stable | To be determined experimentally |

| Photolytic (Solution) | ICH Q1B guidelines | To be determined experimentally | Potential for photo-oxidation or other reactions |

Photostability

Photostability testing is essential to determine if the substance is light-sensitive. While specific data for N-Methyl-L-alanine is unavailable, many amino acids are relatively stable to light, though degradation can occur in the presence of photosensitizers.

Degradation Pathways

The degradation of N-Methyl-L-alanine can occur through both non-enzymatic and enzymatic pathways. The enzymatic pathways are of particular importance in biological systems.

Non-Enzymatic Degradation

Under forced degradation conditions, N-Methyl-L-alanine can undergo several reactions:

-

Racemization: Conversion of the L-enantiomer to a racemic mixture of D- and L-isomers, particularly under harsh pH and temperature conditions.

-

Oxidative Deamination and Demethylation: In the presence of strong oxidizing agents, the amino group can be removed, and the methyl group cleaved, potentially yielding pyruvic acid, formaldehyde, and ammonia.

Enzymatic Degradation

Two primary enzymatic pathways for the degradation of N-Methyl-L-alanine have been identified in microorganisms.

The enzyme N-methyl-L-amino-acid oxidase (EC 1.5.3.2) catalyzes the oxidative demethylation of N-methyl-L-amino acids.[5]

Reaction: N-methyl-L-alanine + H₂O + O₂ → L-alanine + formaldehyde + H₂O₂[5]

This reaction is significant as it directly converts N-Methyl-L-alanine back to the proteinogenic amino acid L-alanine, while also producing formaldehyde and hydrogen peroxide.

Caption: Oxidative demethylation of N-Methyl-L-alanine.

N-methylalanine dehydrogenase (EC 1.4.1.17) catalyzes the reversible oxidative deamination and demethylation of N-Methyl-L-alanine.[6][7]

Reaction: N-methyl-L-alanine + H₂O + NADP⁺ ⇌ pyruvate + methylamine + NADPH + H⁺[7]

This enzyme provides a direct link between N-Methyl-L-alanine metabolism and central carbon metabolism through the production of pyruvate. The enzyme is optimally active in the pH range of 8.2 to 8.6.[6][8]

Caption: Reversible degradation by N-methylalanine dehydrogenase.

Table 4: Kinetic Parameters for Pseudomonas sp. N-methylalanine dehydrogenase [8]

| Substrate | Apparent Kₘ (M) |

| Pyruvate | 1.5 x 10⁻² |

| NADPH | 3.5 x 10⁻⁵ |

| Methylamine | 7.5 x 10⁻² |

Experimental Protocols

The following sections provide exemplary protocols for the analysis of N-Methyl-L-alanine and its potential degradation products. These methods are intended as a starting point and may require optimization for specific matrices and applications.

Forced Degradation Studies

The objective of forced degradation studies is to generate a degradation level of 5-20% to ensure that the analytical method is stability-indicating.[7]

-

Prepare a stock solution of N-Methyl-L-alanine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For each stress condition, mix the stock solution with the stressor in a suitable container.

-

Store the samples under the specified conditions for a defined period.

-

At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating method.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Heat the stock solution at 80°C.

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is a common approach for analyzing amino acids. For N-Methyl-L-alanine, which lacks a strong chromophore, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is necessary. The following is a conceptual method.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: Mass Spectrometry (LC-MS) in positive ion mode, monitoring for the m/z of N-Methyl-L-alanine and its potential degradation products.

LC-MS/MS Method for Degradation Product Identification

LC-MS/MS is a powerful tool for the structural elucidation of unknown degradation products.

-

Sample Preparation: As described in the forced degradation protocol.

-

LC Conditions: As described in the HPLC method.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan to identify parent ions of potential degradation products.

-

Product Ion Scan (MS/MS): Fragment the identified parent ions to obtain structural information.

-

-

Data Analysis: Compare fragmentation patterns with known structures or use software to predict potential structures.

Conclusion

N-Methyl-L-alanine exhibits reasonable stability under typical pharmaceutical processing and storage conditions. However, it is susceptible to degradation under harsh acidic, alkaline, and oxidative stress. Two key enzymatic degradation pathways have been identified, providing insight into its metabolic fate in biological systems. The provided experimental frameworks offer a starting point for developing robust, stability-indicating analytical methods essential for the successful development of therapeutics containing N-Methyl-L-alanine. Further studies are warranted to obtain precise kinetic data for its degradation under various conditions and to fully characterize all potential degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-methyl-L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 6. Purification and characterization of N-methylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-methylalanine dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. N-Methyl-L-alanine | 3913-67-5 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the ChEBI Definition and Significance of N-methyl-L-alanine

Audience: Researchers, scientists, and drug development professionals.

Core Definition

N-methyl-L-alanine (ChEBI ID: 17519) is chemically defined as a derivative of the proteinogenic amino acid L-alanine.[1][2] Specifically, it is a methyl-L-alanine in which one of the hydrogen atoms attached to the amino group of L-alanine is substituted by a methyl group.[3][4] This N-methylation classifies it as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically coded for protein synthesis.[1][5] The modification significantly alters the molecule's chemical and physical properties compared to L-alanine, including its size, polarity, and hydrogen-bonding capabilities.[1] In biological systems at a neutral pH, it primarily exists in a zwitterionic form, where the carboxyl group is deprotonated and the amino group is protonated.[6]

Caption: Logical relationship illustrating the derivation of N-methyl-L-alanine.

Physicochemical Properties

The structural modification from L-alanine to N-methyl-L-alanine results in distinct physicochemical properties, which are crucial for its application in peptide synthesis and drug design.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(methylamino)propanoic acid | [1][4] |

| Molecular Formula | C₄H₉NO₂ | [1][4][7] |

| Molar Mass | 103.12 g/mol | [1][4][7][8] |

| Monoisotopic Mass | 103.063328530 Da | [4] |

| CAS Registry Number | 3913-67-5 | [1][3][4] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 315-317 °C (decomposition) | [7] |

| Boiling Point | 190.1 ± 23.0 °C (Predicted) | [7] |

| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in water and aqueous acid | [7] |

Significance in Research and Drug Development

N-methyl-L-alanine is a compound of significant interest in peptide science, pharmacology, and neurochemical studies.[1][2]

-

Peptide and Protein Chemistry: As a non-proteinogenic amino acid, it serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1][2] The N-methyl group introduces steric hindrance that can influence the folding of peptide chains, often promoting specific secondary structures.[1][5] This conformational control is critical for designing peptides with enhanced biological activity and proteolytic stability.[5]

-

Drug Development: It is used as a reactant in the preparation of advanced therapeutics, such as site-specific trastuzumab maytansinoid antibody-drug conjugates (ADCs), which have shown improved therapeutic activity.[3] The N-methylation is a known strategy to enhance the lipophilicity and bioavailability of peptide-based drugs.[5]

-

Neuroscience Research: It is utilized in neuropharmacological studies to investigate effects on neurotransmitter systems and amino acid transport mechanisms.[2] The study of its serum levels has been linked to conditions like migraines, suggesting a potential role in the pathogenesis of diseases with altered amino acid profiles.[5]

Experimental Protocols

The chemical synthesis of N-methyl-L-alanine typically involves the N-methylation of L-alanine. A general strategy requires protecting the functional groups, followed by methylation and subsequent deprotection.[1]

Methodology:

-

Protection: The α-amino group of L-alanine is first protected to prevent unwanted side reactions. A common protecting group is the benzyloxycarbonyl (Z) group.[1][5]

-